4-(3-nitrophenyl)but-3-enoic Acid
Overview
Description
4-(3-Nitrophenyl)but-3-enoic Acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group attached to a but-3-enoic acid group . The exact structure can be determined using techniques such as NMR .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, similar compounds have been studied. For instance, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) and 4-nitrobenzaldehyde (NB) have been used as inhibitors for corrosion of mild steel in 1M HCl .Physical And Chemical Properties Analysis
This compound is a solid that is soluble in DMSO, Ethanol, Methanol, and Water . It has a melting point of 80-83°C (lit.) .Scientific Research Applications
Pharmaceuticals and Biotechnology : A novel synthetic compound, 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, shows potential applications in pharmaceuticals and biotechnology (Kolev & Angelov, 2008).
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate has been found to effectively inhibit copper alloy corrosion in saline solutions, due to the formation of protective deposits (Nam et al., 2016).
Crystal Engineering : The crystallization of (Z)-4-oxo-4-ureido-but-2-enoic acid results in reduced conjugation and weaker intra-molecular hydrogen bonding, providing insights into molecular structures (Zhang et al., 2013).
Organic Synthesis : The compound aids in the asymmetric aminohydroxylation reaction, enabling the enantioselective synthesis of GABOB and homoserine derivatives (Harding et al., 2005).
Material Science and Magnetism : Complexes of transition metal ions with derivatives of this acid show paramagnetic properties and ferromagnetic interactions, useful in material science applications (Ferenc et al., 2015).
Chiral Compound Synthesis : Rhodococcus erythropolis AJ270 synthesizes enantiopure 3-arylpent-4-enoic acids and amides, which are useful in producing chiral gamma-amino acid, 2-pyrrolidinone, and 2-azepinone derivatives (Gao et al., 2006).
Luminescence-Based Materials and Biosensors : Thiophenyl-derivatized nitrobenzoic acid ligands have been used to sensitize Eu(III) and Tb(III) luminescence, indicating potential applications in luminescence-based materials and biosensors (Viswanathan & Bettencourt-Dias, 2006).
properties
IUPAC Name |
(E)-4-(3-nitrophenyl)but-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODORNFZJPJSKAP-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421168 | |
Record name | AC1NYKZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887407-13-8 | |
Record name | AC1NYKZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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